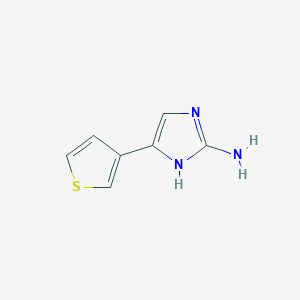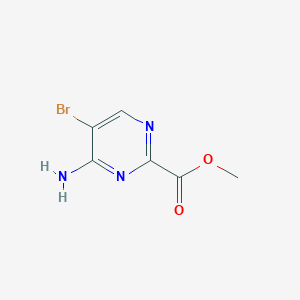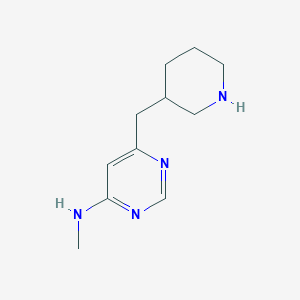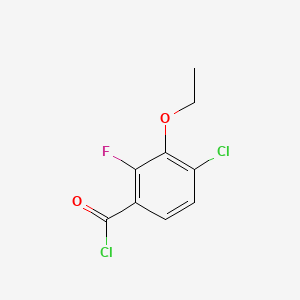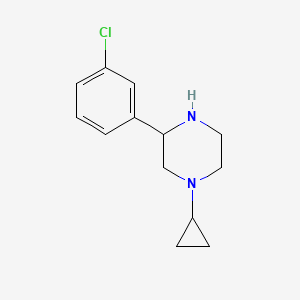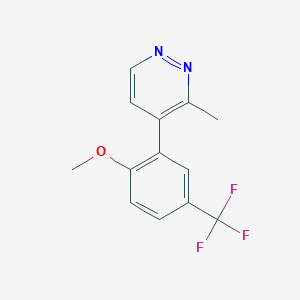
4-(2-Methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine
Descripción general
Descripción
The compound “4-(2-Methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine” seems to be a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl ring, which is a six-membered ring with six carbon atoms. The phenyl ring is substituted with a methoxy group (OCH3) and a trifluoromethyl group (CF3) .
Chemical Reactions Analysis
Trifluoromethylpyridines are often used in the synthesis of agrochemicals and pharmaceuticals. The trifluoromethyl group is strongly electron-withdrawing, which can influence the reactivity of the molecule .Aplicaciones Científicas De Investigación
Pharmacodynamic and Pharmacokinetic Properties
Compounds similar to 4-(2-Methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine often exhibit unique pharmacodynamic and pharmacokinetic properties, making them subjects of interest in drug development and therapeutic applications. For instance, mesalazine, a compound utilized in the treatment of inflammatory bowel disease, showcases how specific chemical properties can lead to targeted therapeutic actions within the human body. Mesalazine's effectiveness in treating ulcerative colitis highlights the potential for structurally related compounds to serve in chronic inflammatory conditions (Brogden & Sorkin, 1989).
Environmental Persistence and Toxicity
The environmental impact of synthetic compounds, including their persistence and potential toxicity, is a crucial area of scientific research. Studies on triclosan, a synthetic compound with broad antimicrobial applications, illustrate the importance of understanding the environmental fate of chemicals. These insights are critical for assessing the ecological risks associated with the use and disposal of chemically similar compounds. The occurrence, degradation, and toxicity of such compounds in various environmental matrices are essential for developing safer and more sustainable chemical practices (Bedoux et al., 2012).
Neurochemical Effects
Research into the neurochemical effects of substances can provide valuable information on potential therapeutic uses or neurotoxic risks. For example, studies on 3,4-Methylenedioxymethamphetamine (MDMA) and its impact on serotonin systems have informed both the understanding of MDMA's psychoactive effects and the broader implications for substances that interact with neurotransmitter systems. Such research is pivotal for developing compounds with neuroprotective or neuromodulatory applications, as well as for assessing the neurotoxic potential of new chemicals (McKenna & Peroutka, 1990).
Mecanismo De Acción
The mechanism of action of a compound depends on its structure and the system in which it is used. Trifluoromethylpyridines are often used in agrochemicals and pharmaceuticals, and their biological activities are thought to be due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .
Direcciones Futuras
Propiedades
IUPAC Name |
4-[2-methoxy-5-(trifluoromethyl)phenyl]-3-methylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O/c1-8-10(5-6-17-18-8)11-7-9(13(14,15)16)3-4-12(11)19-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNQMZDNODZCRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=N1)C2=C(C=CC(=C2)C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


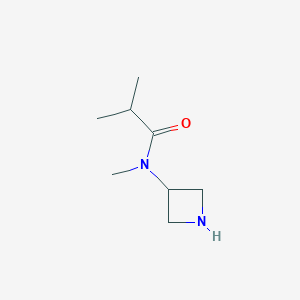

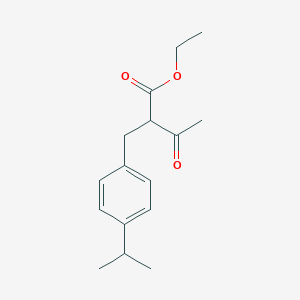
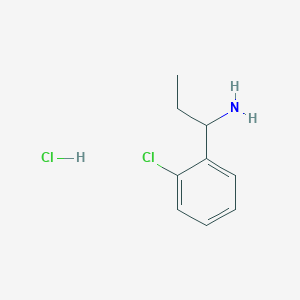

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazolidin-4-ol](/img/structure/B1530360.png)
